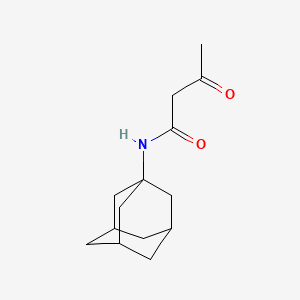

N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE

Description

Properties

IUPAC Name |

N-(1-adamantyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-9(16)2-13(17)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDYFFMSZLFWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326922 | |

| Record name | N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-54-8 | |

| Record name | N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with 3-oxo-butanoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .

Another method involves the Ritter reaction, where 1-adamantyl nitrates react with carboxylic acid amides in sulfuric acid media. This method is particularly useful for introducing the adamantyl group into the amide structure .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of 1-bromoadamantane as a starting material, which undergoes a series of reactions including amidation and subsequent functional group transformations to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenated derivatives of adamantane are often used as starting materials for substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized adamantane derivatives, which can exhibit enhanced biological activities or improved material properties .

Scientific Research Applications

Medicinal Chemistry

N-(1-Adamantyl)-3-oxobutanamide features an adamantyl group, which is known for enhancing the pharmacokinetic profiles of compounds. The steric bulk of the adamantyl moiety can stabilize the compound against metabolic degradation, thereby increasing its plasma half-life and overall efficacy in therapeutic applications. This property is particularly beneficial in developing drugs targeting various diseases, including viral infections and metabolic disorders.

Antiviral Activity

Research indicates that compounds bearing adamantyl substituents exhibit antiviral properties. For instance, derivatives of amantadine, which contains an adamantyl group, have been shown to inhibit viruses such as the Vaccinia virus and coronaviruses. The mechanism often involves blocking viral entry or replication by interacting with viral proteins or host cell receptors .

Enzyme Inhibition Studies

Recent studies have demonstrated that N-(1-Adamantyl)-3-oxobutanamide and its derivatives possess significant enzyme inhibitory activities.

α-Amylase Inhibition

Inhibitors targeting α-amylase are crucial for managing diabetes by slowing carbohydrate digestion. Compounds similar to N-(1-Adamantyl)-3-oxobutanamide have been evaluated for their inhibitory effects on α-amylase, showcasing promising results. For example, certain derivatives exhibited IC50 values comparable to established inhibitors like acarbose, suggesting their potential as anti-diabetic agents .

Urease Inhibition

Urease inhibitors are vital in treating conditions like urinary tract infections and kidney stones. Research has shown that N-(1-Adamantyl)-3-oxobutanamide derivatives can effectively inhibit urease activity, further supporting their therapeutic potential in managing these conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(1-Adamantyl)-3-oxobutanamide is essential for optimizing its pharmacological properties. Variations in substituents on the adamantyl core or modifications to the butanamide structure can significantly influence biological activity.

| Compound | Substituent | Activity | IC50 (μM) |

|---|---|---|---|

| 6d | Methoxy (para) | α-Amylase | 97.37 |

| 6b | Nitro (para) | α-Amylase | 120 |

| 6d | Methoxy (para) | Urease | 85.50 |

This table illustrates how specific modifications can enhance inhibitory potency against key enzymes involved in metabolic pathways .

Drug Development Potential

The unique properties of N-(1-Adamantyl)-3-oxobutanamide make it a candidate for further development in drug discovery programs:

Multi-target Approach

Recent studies suggest that compounds with both thiazole and adamantyl groups can exhibit multi-target biological potentials, making them suitable for treating complex diseases like diabetes and Alzheimer's disease . This multi-target approach is increasingly important in modern pharmacotherapy, where polypharmacy is often necessary to address multifactorial diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of N-(1-Adamantyl)-3-oxobutanamide derivatives with target proteins involved in disease pathways. These studies provide insights into how structural modifications can enhance interactions with biological targets, guiding future synthesis efforts .

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Amides and Derivatives

a. N-(1-Adamantyl)carbothioamide derivatives

- Structure : Replace the 3-oxo-butanamide group with a carbothioamide (C=S) moiety.

- Synthesis : Prepared via reactions of 1-adamantyl isothiocyanate with cyclic secondary amines .

- Activity : Exhibits antibacterial and hypoglycemic properties, attributed to the adamantyl group’s bioavailability and the thiourea moiety’s hydrogen-bonding capacity .

- Comparison : The sulfur atom in carbothioamides may enhance metal-binding affinity but reduce hydrolytic stability compared to the oxo group in the target compound .

b. N-(1-Adamantyl)-acetamide and N-(1-Adamantyl)-urea

- Structure : Simpler amides with methyl (acetamide) or urea substituents.

- Properties: High melting points and low solubility due to adamantane’s rigidity.

- Applications : Primarily intermediates in drug synthesis; less biologically active than carbothioamides or 3-oxo derivatives .

c. N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide

3-Oxo-Butanamide Derivatives

a. N-[4-Amino-5-cyano-6-(methylthio)pyridin-2-yl]-3-oxobutanamide

- Structure : Pyridine-substituted 3-oxobutanamide.

- Synthesis : Diazotization and coupling reactions in the presence of pyridine .

- Applications : Likely an intermediate in heterocyclic drug synthesis. The pyridine ring enhances aromatic interactions, contrasting with the adamantane’s aliphatic bulk .

b. Polymers with 3-Oxo-butanamide Moieties

Comparative Data Table

Key Research Findings

- Adamantane’s Role : The adamantyl group enhances metabolic stability and bioavailability across all derivatives, but its combination with 3-oxo-butanamide uniquely balances polarity and rigidity .

- Functional Group Impact : Replacing the 3-oxo group with thiourea (as in carbothioamides) shifts activity toward antimicrobial effects, while the ketone in the target compound may favor CNS or enzyme-targeted applications .

- Synthetic Flexibility : Adamantyl isothiocyanate () and carboxylic acid derivatives () serve as versatile intermediates for diverse amides, though 3-oxo-butanamide requires specialized coupling agents .

Q & A

Q. What synthetic methodologies are applicable for preparing N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE?

The compound can be synthesized via condensation reactions using the modified Clemens method. This involves reacting 2,2,6-trimethyl-1,3-dioxin-4-one with 1-adamantylamine in xylene at 150°C, with acetone as a byproduct . A stepwise protocol is outlined below:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 1-adamantylamine, 2,2,6-trimethyl-1,3-dioxin-4-one | Core condensation |

| 2 | Xylene solvent, 150°C | Facilitate reaction under reflux |

| 3 | Acetone removal via distillation | Byproduct elimination |

Yield optimization may require adjusting stoichiometry or solvent polarity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : Identify adamantyl proton environments (δ 1.6–2.1 ppm) and ketone carbonyl signals (δ 205–210 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) and amide N–H bonds (3300 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) aligned with the calculated molecular weight.

Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

- Hypoglycemic Potential : Glucose uptake assays in adipocyte cell lines (e.g., 3T3-L1) using 2-NBDG as a fluorescent glucose analog.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of adamantyl intermediates.

- Catalyst Addition : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate condensation kinetics.

- Temperature Gradients : Use microwave-assisted synthesis for rapid, controlled heating. Monitor byproducts via LC-MS and adjust purification protocols (e.g., column chromatography vs. recrystallization) .

Q. What mechanistic approaches elucidate the compound’s hypoglycemic activity?

- Target Identification : Perform molecular docking studies against insulin receptor substrates (IRS-1/2) or AMP-activated protein kinase (AMPK).

- Pathway Analysis : Quantify glucose transporter (GLUT4) translocation in muscle cells via Western blotting.

- In Vivo Validation : Use streptozotocin-induced diabetic rodent models to measure blood glucose reduction and insulin sensitivity .

Q. How are structure-activity relationship (SAR) studies designed for adamantyl derivatives?

- Analog Synthesis : Modify the 3-oxo-butanamide moiety (e.g., esterification, halogenation) and compare bioactivity.

- Pharmacophore Mapping : Corrogate steric (adamantyl bulk) and electronic (ketone polarity) features with activity trends.

- Data Interpretation : Use multivariate regression to link substituent effects (Hammett σ values) with MICs or IC50s .

Q. How should discrepancies in biological activity data across studies be resolved?

- Assay Standardization : Validate protocols using positive controls (e.g., metformin for hypoglycemic studies).

- Strain Variability : Test across multiple microbial strains or cell lines to account for intrinsic resistance.

- Purity Verification : Reanalyze compounds with conflicting results via NMR and HPLC to rule out degradation .

Data Analysis and Contradiction Management

Q. What statistical tools address variability in pharmacological data?

- ANOVA : Compare MICs/IC50s across experimental replicates.

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets.

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values.

| Parameter | Method | Application |

|---|---|---|

| EC50 | Nonlinear regression | Quantify potency |

| p-value | Student’s t-test | Significance testing |

Contradictions may arise from assay sensitivity thresholds or compound aggregation; use dynamic light scattering (DLS) to assess colloidal formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.